

# Technical Guide: Physical Properties of 2-Bromo-4-fluorobenzoic Acid

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## Compound of Interest

Compound Name: 2-Bromo-4-fluorobenzoic acid

Cat. No.: B042977

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Bromo-4-fluorobenzoic acid**, a key intermediate in the pharmaceutical and agrochemical industries. This document outlines its physicochemical characteristics, standardized experimental protocols for their determination, and essential safety information.

## Core Physical and Chemical Properties

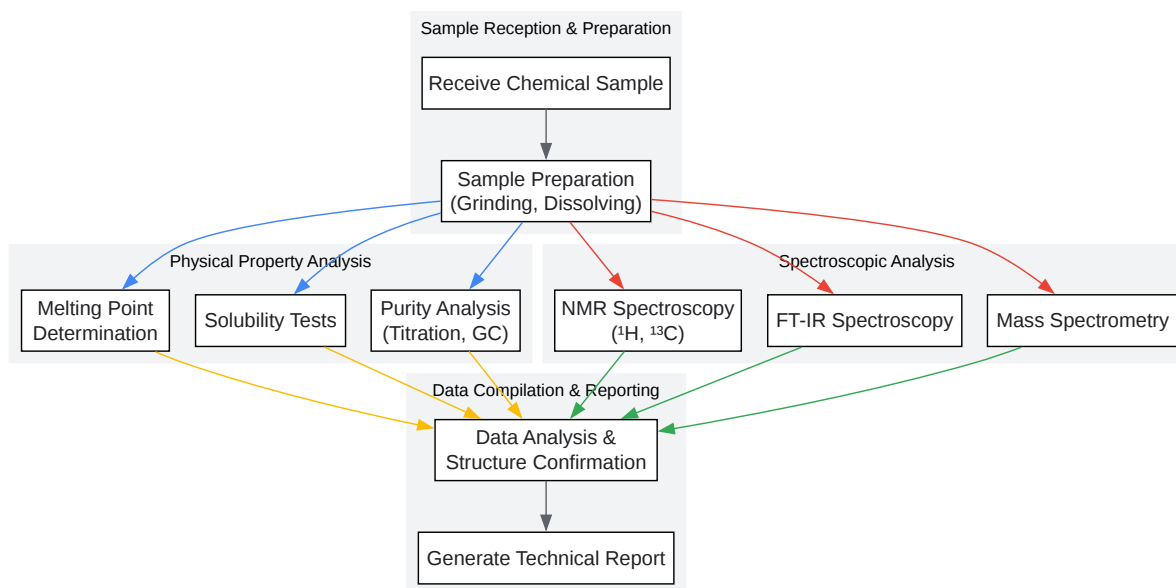
**2-Bromo-4-fluorobenzoic acid**, identified by CAS Number 1006-41-3, is a halogenated benzoic acid derivative.<sup>[1]</sup> Its structure, featuring both bromine and fluorine substituents, imparts distinct properties that make it a valuable building block in organic synthesis.<sup>[1]</sup>

The quantitative physical properties of **2-Bromo-4-fluorobenzoic acid** are summarized in the table below for ease of reference.

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>4</sub> BrFO <sub>2</sub>	[1][2]
Molecular Weight	219.01 g/mol	[2][3][4]
Appearance	White to off-white/cream crystalline powder	[1][5]
Melting Point	172-176 °C (lit.)	[1][2][3]
169.0-176.0 °C	[5]	
Boiling Point	~365.3 °C	[1]
289 °C	[6]	
Density	1.535 g/cm <sup>3</sup>	[1]
~1.7218 g/cm <sup>3</sup> (estimated)	[2]	
pKa	2.79	[6]
Solubility	Very soluble in water; soluble in methanol.	[2][6]
Flash Point	114.3 °C	[1]

## Characterization Workflow

The following diagram illustrates a standard logical workflow for the physicochemical characterization of a chemical substance like **2-Bromo-4-fluorobenzoic acid**.



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Physicochemical Characterization Workflow.

## Experimental Protocols

Detailed methodologies for determining the key physical properties are provided below. These protocols are based on standard laboratory practices.

### Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity for crystalline solids. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

- Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, mortar and pestle.[1]
- Procedure:
  - Finely crush a small amount of the **2-Bromo-4-fluorobenzoic acid** sample using a clean, dry mortar and pestle.[7]
  - Pack the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface.[1][7]
  - Place the capillary tube into the heating block of the melting point apparatus.
  - Heat the block rapidly to determine an approximate melting point. Allow the apparatus to cool.
  - For an accurate measurement, heat the block again, but slowly (approx. 2°C per minute) as the temperature approaches the approximate melting point.
  - Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).[6][7] The melting point range is T1-T2.

## Solubility Determination

Solubility tests indicate the presence of polar functional groups and provide insights into the compound's molecular size and acid-base properties.

- Apparatus: Small test tubes, graduated pipettes or droppers, vortex mixer (optional).
- Procedure:
  - Water Solubility: Add approximately 25 mg of the compound to a test tube containing 0.75 mL of deionized water.[8] Vigorously shake the tube for 30-60 seconds.[8][9] Observe if the solid dissolves completely. Given its reported high solubility, **2-Bromo-4-fluorobenzoic acid** should dissolve.

- Aqueous Base/Acid Solubility: For acidic compounds, solubility in a 5% sodium bicarbonate ( $\text{NaHCO}_3$ ) solution is a key indicator.[\[8\]](#)[\[10\]](#)
  - Add 25 mg of the compound to 0.75 mL of 5%  $\text{NaHCO}_3$  solution in portions, shaking after each addition.[\[8\]](#) Effervescence ( $\text{CO}_2$  release) and dissolution confirm the presence of a carboxylic acid group.
- Organic Solvent Solubility: Test solubility in an organic solvent like methanol following the same procedure as with water to confirm its reported solubility.

## Purity Determination by Acid-Base Titration

The purity of benzoic acid derivatives can be accurately determined by titration with a standardized strong base.[\[11\]](#)[\[12\]](#)

- Apparatus: Analytical balance, burette, volumetric flasks, beaker or Erlenmeyer flask, pH meter or phenolphthalein indicator.
- Reagents: Standardized ~0.1 M Sodium Hydroxide ( $\text{NaOH}$ ) solution, ethanol (95%), deionized water ( $\text{CO}_2$ -free).[\[11\]](#)
- Procedure:
  - Accurately weigh approximately 0.5 g of **2-Bromo-4-fluorobenzoic acid** into a beaker.[\[11\]](#)
  - Dissolve the sample in a suitable volume of ethanol (e.g., 5-40 mL) and add a similar volume of deionized water.[\[11\]](#)[\[13\]](#)
  - Add a few drops of phenolphthalein indicator or place a calibrated pH electrode into the solution.
  - Titrate the solution with the standardized 0.1 M  $\text{NaOH}$  solution from a burette until the endpoint is reached (a persistent faint pink color for phenolphthalein, or the inflection point on a potentiometric titration curve).[\[13\]](#)[\[14\]](#)
  - Record the volume of  $\text{NaOH}$  solution used.

- Calculate the purity based on the stoichiometry of the reaction (1:1 molar ratio), the molecular weight of the acid, and the concentration of the NaOH solution.[11]

## Spectral Data Summary

- <sup>1</sup>H NMR: Spectral data is available and can be used to confirm the proton environments in the molecule's structure.[15] For analysis, the compound is typically dissolved in a deuterated solvent, such as CDCl<sub>3</sub> or DMSO-d<sub>6</sub>. [16]
- Mass Spectrometry (MS): Mass spectral data is available, which helps in confirming the molecular weight and isotopic pattern.[17] The presence of a bromine atom (isotopes <sup>79</sup>Br and <sup>81</sup>Br in a ~1:1 ratio) results in a characteristic M+2 peak of nearly equal intensity to the molecular ion peak (M+).[18]
- Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and vibrations associated with the substituted aromatic ring. For solid samples, the spectrum is typically obtained by preparing a KBr pellet or a Nujol mull.[2][19]

## Safety and Handling

**2-Bromo-4-fluorobenzoic acid** is classified as an irritant. Proper safety precautions must be observed during handling.

- Hazard Statements:
  - H315: Causes skin irritation.[3][4]
  - H319: Causes serious eye irritation.[3][4]
  - H335: May cause respiratory irritation.[3][4]
- Precautionary Statements:
  - P261: Avoid breathing dust.[3]
  - P280: Wear protective gloves, eye protection, and face protection.[3][7]

- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Chemical safety goggles or face shield.[7]
  - Skin Protection: Protective gloves and suitable protective clothing.[7]
  - Respiratory Protection: Use a NIOSH-approved respirator (e.g., N95 dust mask) if dust generation cannot be avoided.[3][7]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[2][7]

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